molecular formula C5H4F7I B075359 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane CAS No. 1513-88-8

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Cat. No. B075359
CAS RN: 1513-88-8
M. Wt: 323.98 g/mol
InChI Key: TZNRRNKRZXHADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on the synthesis of fluorinated compounds includes studies on the addition of free radicals to unsaturated systems, such as the reaction of heptafluoro-2-iodopropane with vinyl fluoride and trifluoroethylene, leading to various adducts under photochemical and thermal conditions (Fleming, Haszeldine, & Tipping, 1973). These reactions highlight the reactivity of fluorinated iodopropanes, which could be relevant to synthesizing 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Molecular Structure Analysis

The molecular structure of fluorinated compounds has been analyzed through various methods, including X-ray structure analysis. Studies have established closed-chain conformations for certain nitro derivatives of pentane, providing insights into the electronic structure and intermolecular interactions of fluorinated compounds (Atovmyan et al., 1984). Such analyses are crucial for understanding the structural characteristics of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated compounds are diverse. For instance, perfluoro-(3-methylbuta-1,2-diene) can be synthesized from heptafluoro-2-iodopropane, demonstrating the compound's potential as a precursor in various chemical reactions (Banks, Braithwaite, Haszeldine, & Taylor, 1969). These reactions offer insights into the reactivity and potential applications of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Scientific Research Applications

  • Radical Addition Reactions : Heptafluoro-2-iodopropane (a related compound) reacts with vinyl fluoride and trifluoroethylene to form adducts like 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane (Fleming, Haszeldine, & Tipping, 1973).

  • Photoelectron Spectra : High-resolution photoelectron spectra for various iodine-containing molecules, including 1,1,1,2,2,3,3-heptafluoro-1-iodopropane, have been measured, offering insights into their electronic structures (Boschi & Salahub, 1974).

  • Synthesis of Fluorocarbon Polymers : Heptafluoro-2-iodopropane is an efficient chain-transfer agent in telomerization reactions, useful in synthesizing models for fluorocarbon polymer systems (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

  • Electrochemical Reduction Studies : The electrochemical reduction of compounds including 1,5-dihalopentanes, to which 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is structurally similar, has been studied, revealing potential applications in organic synthesis and electrochemistry (Pritts & Peters, 1994).

  • Vibrational Spectra and Rotational Isomerism : Studies on the vibrational spectra and rotational isomerism of chain molecules like 1-iodopentanes provide insights into the structural and electronic properties of such compounds (Matsuura et al., 1979).

  • Intermolecular Aggregates with Fluoroiodohydrocarbons : Research on the formation of stable aggregates involving 1-iodoperfluoroalkanes (related to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane) sheds light on their potential use in supramolecular chemistry (Fontana et al., 2002).

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNRRNKRZXHADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880148
Record name 3:2 Fluorotelomer iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

CAS RN

68188-12-5, 1513-88-8
Record name Alkyl iodides, C4-20, gamma-omega-perfluoro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3:2 Fluorotelomer iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkyl iodides, C4-20, γ-ω-perfluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Reactant of Route 4
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Reactant of Route 5
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Reactant of Route 6
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Citations

For This Compound
4
Citations
CO Ng, H Feng, SC Cheng, Y Xiao… - Asian Journal of …, 2018 - Wiley Online Library
Using luminescent cyclometalated Ir III complex as photocatalyst, a new visible‐light induced photocatalytic method for the preparation of perfluorinated alkyl amides under a mild …
Number of citations: 8 onlinelibrary.wiley.com
ASW Lo, KSM Yiu, IT Horváth - Journal of Organometallic Chemistry, 2021 - Elsevier
Light-fluorous ponytails containing perfluoro-n-propyl, perfluoro-n-butyl and perfluoro-t-butoxy groups were used to synthesize light-fluorous α-olefins, branched dialkyl iodides, alkyl …
Number of citations: 3 www.sciencedirect.com
H Heitzman, BA Young, DJ Rausch, P Rickert… - Talanta, 2006 - Elsevier
The predominant mode of strontium ion transfer from aqueous nitrate media into a series of 1-fluoroalkyl-3-methylimidazolium bis[(trifluoromethylsulfonyl)]imides containing …
Number of citations: 103 www.sciencedirect.com
D Ricci - 2022 - politesi.polimi.it
in italiano Le perovskiti alogenuri ibride a bassa dimensionalità (LDHP) sono emerse come alternativa più stabile per le loro controparti 3D per applicazioni optoelettroniche. Le LDHP …
Number of citations: 0 www.politesi.polimi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.